molecular formula C18H16ClN3O B2629880 3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one CAS No. 895120-88-4

3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one

Cat. No. B2629880
M. Wt: 325.8
InChI Key: BEEKFEBHHKYQTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with the molecular formula C18H16ClN3O and a molecular weight of 325.81.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one”. However, there are general methods for the synthesis of piperazine derivatives, which might be relevant2.



Molecular Structure Analysis

I couldn’t find specific information on the molecular structure of “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one”. However, the structure of new psychoactive substances was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS3.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions of “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one”. However, the structure of new psychoactive substances was identified by single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS and GC-MS3.



Physical And Chemical Properties Analysis

I couldn’t find specific information on the physical and chemical properties of “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one”. However, a computational approach was used to assess the significant electrooptic properties of a novel chalcone derivative5.


Safety And Hazards

I couldn’t find specific information on the safety and hazards of “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one”. However, it’s important to handle all chemicals with care and follow safety guidelines.


Future Directions

The future directions for research on “3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored.


Please note that this information is based on the available resources and there might be more recent studies or data that are not included in this analysis. Always consult with a professional or trusted source when dealing with chemicals.


properties

IUPAC Name

3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-15-8-6-14(7-9-15)10-11-20-17-18(23)22(13-12-21-17)16-4-2-1-3-5-16/h1-9,12-13H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEKFEBHHKYQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(4-Chlorophenyl)ethyl]amino}-1-phenyl-1,2-dihydropyrazin-2-one

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